Cas no 455951-99-2 (Biotinyl-εAhx-SCC1 (263-268)-2,4,6-trimethylbenzoyloxy-methylketone)

ビオチニル-εAhx-SCC1 (263-268)-2,4,6-トリメチルベンゾイルオキシ-メチルケトンは、プロテアーゼ阻害剤として設計された特異的な化合物です。この分子は、ビオチン標識(εAhxリンカーを介して)と反応性メチルケトン基を有し、標的タンパク質への選択的結合と共有結合修飾が可能です。2,4,6-トリメチルベンゾイルオキシ基の導入により、細胞透過性と安定性が向上しています。主にカスパーゼ活性の研究やアポトーシス経路の解析に用いられ、高い特異性と反応効率を示します。質量分析やプルダウンアッセイとの互換性に優れ、分子生物学研究におけるツールとして有用です。

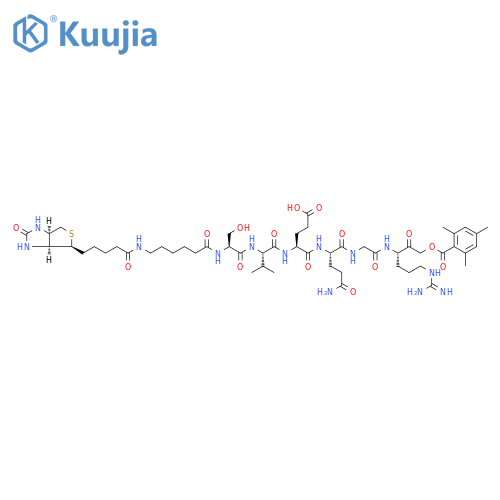

455951-99-2 structure

商品名:Biotinyl-εAhx-SCC1 (263-268)-2,4,6-trimethylbenzoyloxy-methylketone

CAS番号:455951-99-2

MF:C53H83N13O15S

メガワット:1174.36923146248

CID:5225842

Biotinyl-εAhx-SCC1 (263-268)-2,4,6-trimethylbenzoyloxy-methylketone 化学的及び物理的性質

名前と識別子

-

- Biotinyl-εAhx-SCC1 (263-268)-2,4,6-trimethylbenzoyloxy-methylketone

- Biotinyl-εAhx-SCC1 (263-268)-2,4,6-trimethylbenzoyloxy-methylketone (S. cerevisiae)

- Glycinamide, N-[6-[[5-[(3aS,4S,6aR)-hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl]-1-oxopentyl]amino]-1-oxohexyl]-L-seryl-L-valyl-L-α-glutamyl-L-glutaminyl-N-[(1S)-4-[(aminoiminomethyl)amino]-1-[[(2,4,6-trimethylbenzoyl)oxy]acetyl]butyl]- (9CI)

-

- インチ: 1S/C53H83N13O15S/c1-28(2)45(65-49(77)35(25-67)61-41(71)15-7-6-10-20-57-40(70)14-9-8-13-38-46-36(27-82-38)64-53(80)66-46)50(78)63-34(17-19-43(73)74)48(76)62-33(16-18-39(54)69)47(75)59-24-42(72)60-32(12-11-21-58-52(55)56)37(68)26-81-51(79)44-30(4)22-29(3)23-31(44)5/h22-23,28,32-36,38,45-46,67H,6-21,24-27H2,1-5H3,(H2,54,69)(H,57,70)(H,59,75)(H,60,72)(H,61,71)(H,62,76)(H,63,78)(H,65,77)(H,73,74)(H4,55,56,58)(H2,64,66,80)/t32-,33-,34-,35-,36-,38-,45-,46-/m0/s1

- InChIKey: AZSIDJJQEIBIEV-PHNAESQFSA-N

- ほほえんだ: C([C@@H]1SC[C@]2([H])NC(=O)N[C@]12[H])CCCC(=O)NCCCCCC(=O)N[C@@H](CO)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)N[C@@H](CCCNC(N)=N)C(=O)COC(C1C(=CC(C)=CC=1C)C)=O

Biotinyl-εAhx-SCC1 (263-268)-2,4,6-trimethylbenzoyloxy-methylketone 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB545453-0,1 mg |

Biotinyl-eAhx-SCC1 (263-268)-2,4,6-trimethylbenzoyloxy-methylketone (S. cerevisiae) Trifluoroacetate; . |

455951-99-2 | 0.10,1mg |

€408.80 | 2023-06-14 | ||

| abcr | AB545453-0,5 mg |

Biotinyl-eAhx-SCC1 (263-268)-2,4,6-trimethylbenzoyloxy-methylketone (S. cerevisiae) Trifluoroacetate; . |

455951-99-2 | 0.50,5mg |

€1226.20 | 2023-06-14 | ||

| abcr | AB545453-0.50,5mg |

Biotinyl-eAhx-SCC1 (263-268)-2,4,6-trimethylbenzoyloxy-methylketone (S. cerevisiae) Trifluoroacetate; . |

455951-99-2 | 0.50,5mg |

€1226.20 | 2024-04-17 | ||

| abcr | AB545453-0.1mg |

Biotinyl-eAhx-SCC1 (263-268)-2,4,6-trimethylbenzoyloxy-methylketone (S. cerevisiae) Trifluoroacetate; . |

455951-99-2 | 0.1mg |

€408.80 | 2024-08-02 | ||

| abcr | AB545453-0.10,1mg |

Biotinyl-eAhx-SCC1 (263-268)-2,4,6-trimethylbenzoyloxy-methylketone (S. cerevisiae) Trifluoroacetate; . |

455951-99-2 | 0.10,1mg |

€408.80 | 2024-04-17 | ||

| abcr | AB545453-0.5mg |

Biotinyl-eAhx-SCC1 (263-268)-2,4,6-trimethylbenzoyloxy-methylketone (S. cerevisiae) Trifluoroacetate; . |

455951-99-2 | 0.5mg |

€1226.20 | 2024-08-02 |

Biotinyl-εAhx-SCC1 (263-268)-2,4,6-trimethylbenzoyloxy-methylketone 関連文献

-

Zeev Aizenshtat,Sharon Ruthstein Phys. Chem. Chem. Phys., 2012,14, 13046-13052

-

Riadh Hanachi,Mohammed A. M. Alkhalifah,Faisal Alresheedi,Bahoueddine Tangour,Majdi Hochlaf New J. Chem., 2021,45, 17796-17807

-

Shih-Hsuan Hung,Hiroshi Akiba,Osamu Yamamuro,Taisuke Ozaki RSC Adv., 2020,10, 16527-16536

-

Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226

455951-99-2 (Biotinyl-εAhx-SCC1 (263-268)-2,4,6-trimethylbenzoyloxy-methylketone) 関連製品

- 2137834-00-3(2-Tert-butyl-5-cyclopropyl-4-formylfuran-3-carboxylic acid)

- 1261830-05-0(2-Hydroxy-6-(trifluoromethoxy)benzylamine)

- 2228929-60-8(5-(3-bromo-5-methoxypyridin-4-yl)-1,3-oxazol-2-amine)

- 1249683-43-9(1-(2-aminopropanoyl)piperidine-3-carboxylic acid)

- 102408-28-6(1-Methyl-2-methylaminoimidazo4,5-Fquinoline)

- 2101197-37-7(1-isopropyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine)

- 1226861-99-9(1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride)

- 912901-94-1(2-Amino-3-(3-bromobenzoyl)indolizine-1-carbonitrile)

- 117341-93-2(6-chloro-6-methylbicyclo3.1.0hexan-2-one)

- 330191-13-4(N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:455951-99-2)Biotinyl-εAhx-SCC1 (263-268)-2,4,6-trimethylbenzoyloxy-methylketone

清らかである:99%/99%

はかる:0.1mg/0.5mg

価格 ($):242.0/727.0